
Methyl 3,4,5-trimethoxybenzoate-d9
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Overview
Description
Methyl 3,4,5-trimethoxybenzoate-d9 is a deuterium-labeled derivative of Methyl 3,4,5-trimethoxybenzoate. This compound is primarily used in scientific research due to its unique properties imparted by the presence of deuterium atoms. Deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic and metabolic profiles of compounds, making this compound valuable in various fields of study .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4,5-trimethoxybenzoate-d9 is synthesized from Gallic acid. The process involves the methylation of Gallic acid using deuterated reagents to introduce deuterium atoms into the final product. The typical reaction conditions include the use of deuterated methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester group in methyl 3,4,5-trimethoxybenzoate-d9 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Reaction Type | Conditions | Reagents | Outcome |
---|---|---|---|
Acidic Hydrolysis | Aqueous HCl, heat | HCl, water | 3,4,5-Trimethoxybenzoic acid-d9 + methanol |
Basic Hydrolysis | Aqueous NaOH, heat | NaOH, water | Sodium salt of 3,4,4,5-trimethoxybenzoic acid-d9 |
The deuterium substitution in methoxy groups may stabilize the ester through isotopic effects, potentially altering reaction rates compared to the non-deuterated analog .
Oxidation Reactions
The aromatic ring undergoes oxidation, particularly at the benzoate core, to form quinones or other oxidized derivatives.
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Potassium permanganate | KMnO₄, acidic medium | Heat, acidic pH | Quinone derivatives |
Chromium trioxide | CrO₃, aqueous H₂SO₄ | Mild heat | Oxidized benzoic acid derivatives |
The deuterium in methoxy groups may not directly influence oxidation but could affect spectroscopic detection of intermediates .
Substitution Reactions
The methoxy groups (-OCH₃-d3) are susceptible to nucleophilic substitution.
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Demethylation | BBr₃, CH₂Cl₂ | Room temperature | Phenolic derivatives |
Halogenation | Cl₂, AlCl₃ | Gaseous or catalytic | Chlorinated derivatives |
The deuterium substitution may reduce the rate of demethylation due to isotopic effects on bond cleavage .
Saponification
The ester group can undergo saponification to form a carboxylate salt and methanol.
Reaction Type | Reagents | Conditions | Outcome |
---|---|---|---|
Alkaline Hydrolysis | NaOH, ethanol/water | Reflux | Sodium 3,4,5-trimethoxybenzoate-d9 + methanol |
This reaction is critical in pharmaceutical formulations, as the sodium salt may exhibit different solubility properties .
Scientific Research Applications
Methyl 3,4,5-trimethoxybenzoate-d9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential to alter the pharmacokinetics of drugs, leading to improved efficacy and reduced side effects.
Industry: Utilized in the production of deuterated drugs and other compounds for research and development.
Mechanism of Action
The mechanism of action of Methyl 3,4,5-trimethoxybenzoate-d9 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. This can lead to altered pharmacokinetics, including slower metabolism and prolonged half-life. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3,4,5-trimethoxybenzoate-d9 can be compared with other similar compounds, such as:
Methyl 3,4,5-trimethoxybenzoate: The non-deuterated version, which has different pharmacokinetic properties.
Methyl gallate trimethyl ether: Another derivative of Gallic acid with distinct chemical properties.
Trimethylgallic acid methyl ester: A related compound with similar structural features but different applications.
The uniqueness of this compound lies in its deuterium labeling, which imparts unique properties that are valuable in scientific research and industrial applications.
Biological Activity
Methyl 3,4,5-trimethoxybenzoate-d9 (CAS No. 1916-07-0) is a deuterated derivative of methyl 3,4,5-trimethoxybenzoate, which has garnered attention in various fields of biological research due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄O₅
- Molecular Weight : 226.23 g/mol
- Log P (Octanol/Water Partition Coefficient) : 1.78 - 2.74, indicating moderate lipophilicity which facilitates membrane permeability .
- Solubility : High solubility in organic solvents and moderate solubility in water, which is crucial for its bioavailability .
Pharmacological Activities
This compound exhibits a wide range of biological activities:
- Anti-infection : Demonstrates efficacy against various pathogens including bacteria and viruses such as HIV, HCV, and influenza virus .
- Apoptosis Induction : Influences apoptotic pathways which can be beneficial in cancer treatment by promoting programmed cell death in malignant cells .
- Autophagy Modulation : Plays a role in autophagic processes that are essential for cellular homeostasis and response to stress .
- Immunomodulatory Effects : Involves pathways related to inflammation and immune response, including the NF-κB signaling pathway .
- Neuronal Signaling : Affects neurotransmitter systems and neuronal health through interactions with various receptors including adrenergic and GABA receptors .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Regulation : Alters cell cycle progression by affecting cyclin-dependent kinases (CDKs), thereby influencing cancer cell proliferation.
- Signal Transduction Pathways :
- PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and growth; modulation can lead to anti-cancer effects.
- MAPK/ERK Pathway : Plays a significant role in cell differentiation and proliferation.
- Epigenetic Modifications : Potentially influences gene expression through epigenetic mechanisms such as histone modification .
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against HCV. The compound was shown to inhibit viral replication significantly in vitro by interfering with the viral life cycle at multiple stages.
Case Study 2: Cancer Treatment
In a preclinical model of breast cancer, this compound induced apoptosis in cancer cells while sparing normal cells. The study highlighted its potential as a therapeutic agent with selective toxicity towards tumor cells.
Data Table of Biological Activities
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 3,4,5-tris(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3/i1D3,2D3,3D3 |
InChI Key |
KACHFMOHOPLTNX-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC |
Origin of Product |
United States |
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